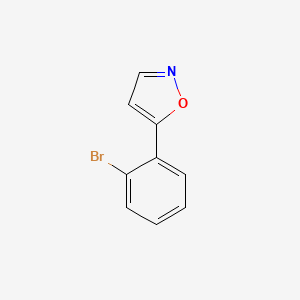

5-(2-Bromophenyl)isoxazole

Descripción general

Descripción

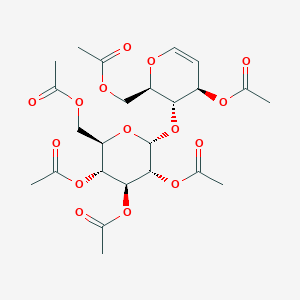

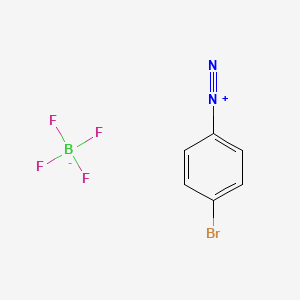

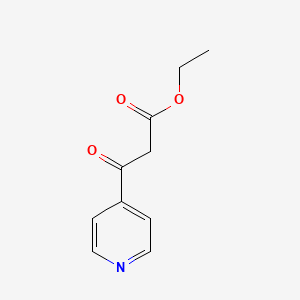

5-(2-Bromophenyl)isoxazole is a compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.05 g/mol . It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of 5-(2-Bromophenyl)isoxazole includes one oxygen atom and one nitrogen atom at adjacent positions in a five-membered heterocyclic ring . The InChIKey for this compound is CFIWXQDRNFECMZ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Isoxazoles, including 5-(2-Bromophenyl)isoxazole, are versatile towards chemical transformations . They are considered important synthons due to their versatility towards chemical transformations to useful synthetic intermediates .

Physical And Chemical Properties Analysis

5-(2-Bromophenyl)isoxazole has a molecular weight of 224.05 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass is 222.96328 g/mol . The Topological Polar Surface Area is 26 Ų .

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

5-(2-Bromophenyl)isoxazole: serves as a precursor in the synthesis of various bioactive compounds. Its isoxazole ring is a common motif in many drugs due to its stability and reactivity . The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, leading to the creation of molecules with potential antimicrobial, antiviral, antitumor, and anti-inflammatory properties .

Development of Anticancer Agents

Isoxazoles, including 5-(2-Bromophenyl)isoxazole , are studied for their anticancer properties. They can be used to synthesize compounds that target specific pathways in cancer cells, such as signal transduction inhibitors . The bromine atom in the compound provides a handle for introducing additional functional groups that can enhance the molecule’s ability to bind to cancer targets .

Anti-Inflammatory Applications

The isoxazole ring is known for its anti-inflammatory effects. Derivatives of 5-(2-Bromophenyl)isoxazole can be synthesized to develop new anti-inflammatory medications. These derivatives can modulate the body’s inflammatory response, offering potential treatments for conditions like arthritis and other chronic inflammatory diseases .

Antibacterial and Antifungal Research

Research into antibacterial and antifungal agents often involves isoxazole derivatives5-(2-Bromophenyl)isoxazole can be used to create compounds that disrupt bacterial or fungal cell wall synthesis or interfere with essential enzymes within the pathogens, leading to the development of new classes of antibiotics and antifungals .

Neuroprotective Agents

Isoxazole derivatives have shown promise as neuroprotective agents5-(2-Bromophenyl)isoxazole could be used in the synthesis of compounds that protect neuronal cells from damage or death, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Agricultural Chemicals

The isoxazole ring is also found in agricultural chemicals. Derivatives of 5-(2-Bromophenyl)isoxazole can be utilized to create insecticides and fungicides that are effective at controlling pests and diseases in crops, contributing to increased agricultural productivity and food security .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Isoxazole and its derivatives, including 5-(2-Bromophenyl)isoxazole, have a wide spectrum of biological activities and therapeutic potential . Therefore, it’s important to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge . This could provide a low-height flying bird’s eye view of isoxazole derivatives to medicinal chemists for the development of clinically viable drugs .

Propiedades

IUPAC Name |

5-(2-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIWXQDRNFECMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370827 | |

| Record name | 5-(2-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)isoxazole | |

CAS RN |

387358-52-3 | |

| Record name | 5-(2-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)

![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)